molecular formula C11H15NO B1277545 4-(Cyclopentyloxy)aniline CAS No. 26455-36-7

4-(Cyclopentyloxy)aniline

Cat. No. B1277545
CAS RN: 26455-36-7
M. Wt: 177.24 g/mol
InChI Key: BYQMUVAEWOWYTC-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)aniline is a chemical compound that is structurally related to aniline derivatives. Aniline derivatives are a broad class of compounds that have been extensively studied due to their diverse applications in organic synthesis, materials science, and pharmaceuticals. Although the provided papers do not directly discuss 4-(Cyclopentyloxy)aniline, they do provide insights into the chemistry of related aniline compounds, which can be used to infer some aspects of 4-(Cyclopentyloxy)aniline's chemistry.

Synthesis Analysis

The synthesis of aniline derivatives often involves electrophilic substitution reactions, where aniline acts as a nucleophile. For example, the synthesis of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit involves SN2-Ar aminations and Williamson etherifications . Similarly, the synthesis of 4,4’ alkyloxy Benzoinilidene 4-n-propyloxy aniline involves varying the number of carbon atoms in the alkyloxy chain . These methods could potentially be adapted for the synthesis of 4-(Cyclopentyloxy)aniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is characterized by the presence of an aniline moiety, which can engage in hydrogen bonding and π-π interactions. X-ray crystallographic studies of 4-anilinoquinazolines bound to protein kinases have shown that the anilino group can project into a hydrophobic pocket within the protein interior . This suggests that the cyclopentyloxy group in 4-(Cyclopentyloxy)aniline could similarly affect the molecule's binding properties and interactions.

Chemical Reactions Analysis

Aniline derivatives participate in various chemical reactions. For instance, the cytochrome P450-catalyzed 4-hydroxylation of halogenated anilines is a reaction that involves electrophilic attack on the aniline substrates . The reactivity of aniline derivatives can also be influenced by substituents, as seen in the synthesis of poly(aniline-co-3-amino-4-hydroxybenzoic acid), where the presence of COOH and OH groups enhances redox activity . These findings suggest that the cyclopentyloxy substituent in 4-(Cyclopentyloxy)aniline could similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For example, the thermal and optical properties of a series of non-symmetric liquid crystal dimers based on aniline derivatives were found to be dependent on the terminal substituent's polarizability and molecular size . The presence of a cyclopentyloxy group in 4-(Cyclopentyloxy)aniline would likely affect its liquid crystalline properties, phase transitions, and optical behavior.

Scientific Research Applications

Synthesis of Heterocycles

4-(Cyclopentyloxy)aniline derivatives can be utilized in the synthesis of 4-quinolones and other heterocycles. A method involving cycloacylation of aniline derivatives, including 4-(Cyclopentyloxy)aniline, to form 4-quinolones is described. This process is characterized by high yields, mild conditions, and ease of product isolation, making it significant for producing a variety of heterocycles and bis-quinolones (Zewge et al., 2007).

Metabolic Studies

4-(Cyclopentyloxy)aniline derivatives can play a role in studying drug metabolism. For instance, the synthesis and characterization of metabolites of certain drugs, such as diclofenac, involve derivatives of aniline. This research is vital for understanding the metabolic pathways and potential toxicological impacts of widely used drugs (Kenny et al., 2004).

Photochemical Activation for Cell Physiology

Aniline derivatives are used in photochemical studies for applications in cell physiology. The study of photoactivation of tertiary amines, including certain aniline derivatives, has implications for understanding and manipulating biological processes at the cellular level (Asad et al., 2017).

Dendrimer Synthesis

4-(Cyclopentyloxy)aniline derivatives can be used in the design and synthesis of novel dendrimers. These compounds are crucial in the formation of organic materials with specific properties, such as mesogenic characteristics. Dendrimers based on these derivatives exhibit properties like self-organizing behavior in solution and the ability to form nano-aggregates, which are important for materials science and nanotechnology applications (Morar et al., 2018).

Synthesis of Electrochromic Materials

4-(Cyclopentyloxy)aniline derivatives can be used in synthesizing electrochromic materials. These materials are used for applications in areas such as display technologies and smart windows, where changeable transparency or color is required. The derivatives can form part of the molecular structure of such materials, contributing to their electrochromic properties (Li et al., 2017).

Safety And Hazards

4-(Cyclopentyloxy)aniline is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

4-cyclopentyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQMUVAEWOWYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424459
Record name 4-(cyclopentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentyloxy)aniline

CAS RN

26455-36-7
Record name 4-(Cyclopentyloxy)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(cyclopentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopentyloxy)aniline
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Synthesis routes and methods I

Procedure details

Sodium hydride (50% in oil; 4.8 g) was added in portions to a solution of 4-aminophenol (10.9 g) in dimethylformamide (150 ml). After 20 minutes, cyclopentyl bromide (14.9 g) was added dropwise. After 2 hours at room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water and brine, dried and concentrated. The residue was purified by chromatography on silica gel (eluent: heptane/ethyl acetate 3:1). The product with the molecular weight of 177.25 (C11H15NO); MS (ESI): 178 ([M+H]+), was obtained in this way.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-nitrophenol (63.7 g), bromocyclopentane (68.2 g), potassium carbonate (63.3 g) and DMF (300 mL) was heated at 80° C. for 24 hours. After cooling, it was diluted with water and extracted with ethyl acetate. The organic phase was washed with water, dried over magnesium sulfate and concentrated. The residue was hydrogenated in ethanol using palladium(II) hydroxide as catalyst. The product with the molecular weight of 177.25 (C11H15NO) was obtained in this way; MS (ESI): 178 (M+H+).
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
63.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Wagdy, PJ Chen, MM Hamed, SS Darwish… - Bioorganic …, 2022 - Elsevier
The transcription factor NF-κB is a pivotal mediator of chronic inflammatory and autoimmune diseases. Based on our previously published dual EGFR/NF-κB inhibitors, we designed and …
Number of citations: 2 www.sciencedirect.com

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